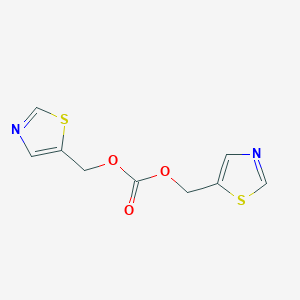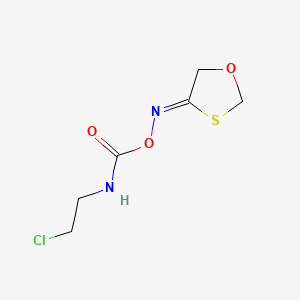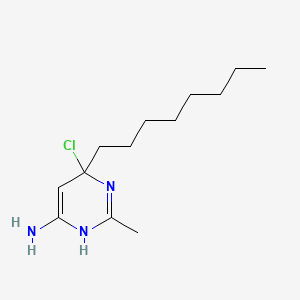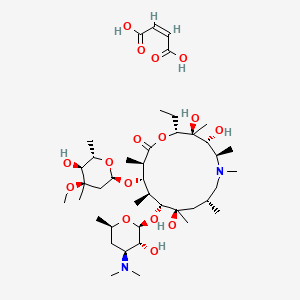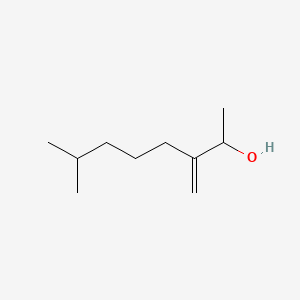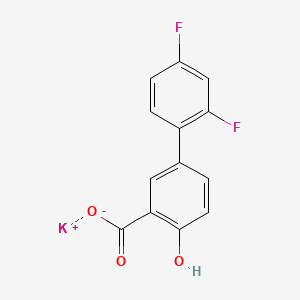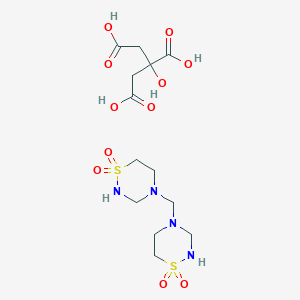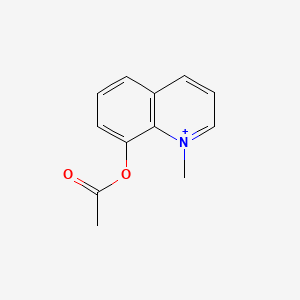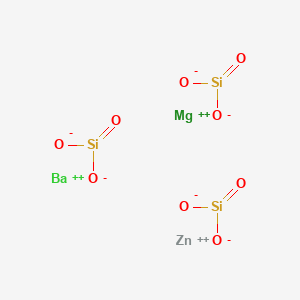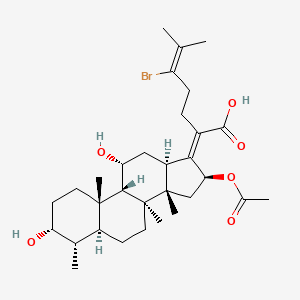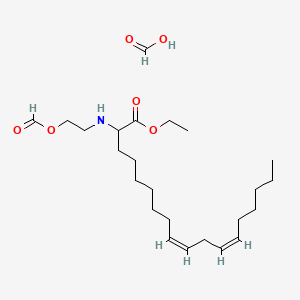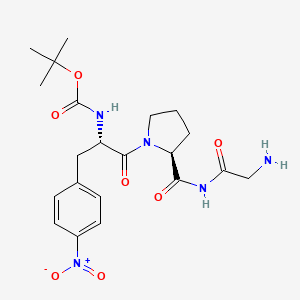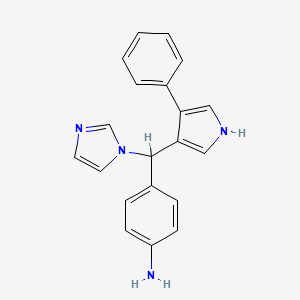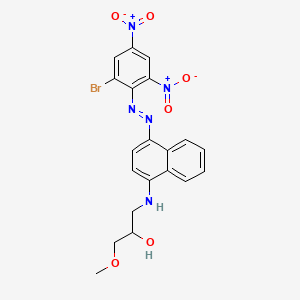
1-((4-((2-Bromo-4,6-dinitrophenyl)azo)-1-naphthyl)amino)-3-methoxypropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((4-((2-Bromo-4,6-dinitrophenyl)azo)-1-naphthyl)amino)-3-methoxypropan-2-ol is a complex organic compound that features a combination of aromatic rings, azo groups, and nitro groups
Preparation Methods
The synthesis of 1-((4-((2-Bromo-4,6-dinitrophenyl)azo)-1-naphthyl)amino)-3-methoxypropan-2-ol typically involves multiple steps. The initial step often includes the nitration of bromonaphthalene to introduce nitro groups. This is followed by the azo coupling reaction, where the diazonium salt of 2-bromo-4,6-dinitroaniline is reacted with 1-naphthylamine.
Chemical Reactions Analysis
1-((4-((2-Bromo-4,6-dinitrophenyl)azo)-1-naphthyl)amino)-3-methoxypropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, significantly altering the compound’s properties.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the production of dyes and pigments due to its vibrant color and stability
Mechanism of Action
The mechanism of action of 1-((4-((2-Bromo-4,6-dinitrophenyl)azo)-1-naphthyl)amino)-3-methoxypropan-2-ol involves its interaction with various molecular targets. The azo group can undergo reduction to form amines, which can then interact with biological molecules. The nitro groups can also participate in redox reactions, affecting cellular processes .
Comparison with Similar Compounds
Similar compounds include other azo dyes and nitroaromatic compounds, such as:
2-Bromo-4,6-dinitroaniline: Shares similar nitro and bromo groups but lacks the azo linkage and naphthylamine moiety.
Disperse Blue 79: Another azo dye with similar structural features but different substituents on the aromatic rings.
1-((4-((2-Bromo-4,6-dinitrophenyl)azo)-1-naphthyl)amino)-3-methoxypropan-2-ol stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.
Properties
CAS No. |
73384-72-2 |
|---|---|
Molecular Formula |
C20H18BrN5O6 |
Molecular Weight |
504.3 g/mol |
IUPAC Name |
1-[[4-[(2-bromo-4,6-dinitrophenyl)diazenyl]naphthalen-1-yl]amino]-3-methoxypropan-2-ol |
InChI |
InChI=1S/C20H18BrN5O6/c1-32-11-13(27)10-22-17-6-7-18(15-5-3-2-4-14(15)17)23-24-20-16(21)8-12(25(28)29)9-19(20)26(30)31/h2-9,13,22,27H,10-11H2,1H3 |
InChI Key |
KZGZAYLQUXXZBE-UHFFFAOYSA-N |
Canonical SMILES |
COCC(CNC1=CC=C(C2=CC=CC=C21)N=NC3=C(C=C(C=C3Br)[N+](=O)[O-])[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


